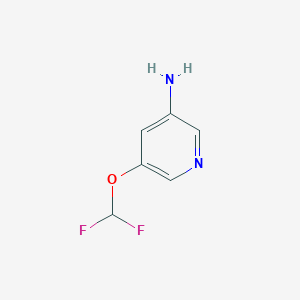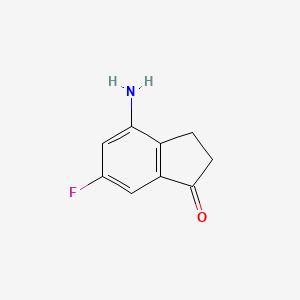
5-(Difluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O and a molecular weight of 160.12 g/mol It is characterized by the presence of a difluoromethoxy group attached to the pyridine ring at the 5-position and an amine group at the 3-position
Preparation Methods
The synthesis of 5-(Difluoromethoxy)pyridin-3-amine typically involves the introduction of the difluoromethoxy group onto the pyridine ring followed by the introduction of the amine group. One common synthetic route involves the reaction of 5-bromo-3-nitropyridine with difluoromethyl ether in the presence of a base to form 5-(difluoromethoxy)-3-nitropyridine. This intermediate is then reduced to this compound using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
5-(Difluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like Pd/C, and bases or acids for substitution reactions.
Scientific Research Applications
5-(Difluoromethoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-(Difluoromethoxy)pyridin-3-amine can be compared with other similar compounds such as:
5-(Trifluoromethoxy)pyridin-3-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
6-(Difluoromethoxy)pyridin-3-amine: Similar structure but with the difluoromethoxy group at the 6-position instead of the 5-position.
3-Pyridinamine, 5-(trifluoromethoxy): Similar structure but with a trifluoromethoxy group at the 5-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-4(9)2-10-3-5/h1-3,6H,9H2 |
InChI Key |
OIZXYMRCGYMFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![6-Butyl-2-azaspiro[3.3]heptane](/img/structure/B11918818.png)
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)
![1h-Pyrrolo[1,2-b]indazole](/img/structure/B11918828.png)
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)


